molecular formula C12H20ClNO2 B1432963 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride CAS No. 1864074-39-4

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride

Cat. No. B1432963
M. Wt: 245.74 g/mol
InChI Key: ZQBJABSSBYSAJJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, commonly known as BOH or 2C-B, is a synthetic compound. It has a molecular formula of C12H20ClNO2 and a molecular weight of 245.74 g/mol .


Molecular Structure Analysis

The InChI code for 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is 1S/C10H15NO2.ClH/c1-7(11)9-6-8(12-2)4-5-10(9)13-3;/h4-7H,11H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride include a molecular weight of 245.74 g/mol . More detailed properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

  • Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives

    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
    • Methods of Application : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
    • Results or Outcomes : The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
  • Synthesis of Chalcone Derivatives

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Chalcones, which share structural similarities with the compound you mentioned, are synthesized for their potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .
    • Methods of Application : Chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives .
    • Results or Outcomes : Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3;/h6-8,11H,4-5,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBJABSSBYSAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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